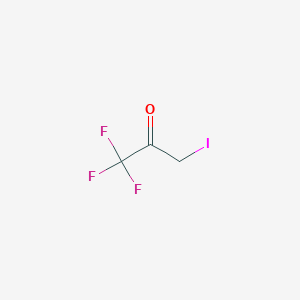

1,1,1-Trifluoro-3-iodopropan-2-one

Description

Contextual Significance of Fluorinated Ketones in Modern Synthesis

Fluorinated ketones, particularly trifluoromethyl ketones (TFMKs), are of immense value in contemporary organic synthesis. researchgate.netrsc.org Their importance stems from their unique chemical properties and their utility as precursors to more complex fluorinated molecules. The introduction of a trifluoromethyl group can significantly alter the physical, chemical, and biological properties of a molecule.

Trifluoromethyl ketones are recognized as valuable synthetic targets and are often used as building blocks in the creation of fluorinated pharmaceuticals. researchgate.netrsc.org They can act as bioisosteres for carboxylic acids, which can lead to increased lipophilicity of a compound. researchgate.net Furthermore, TFMKs are known to be potent enzyme inhibitors, a property attributed to their ability to form stable hydrated gem-diol structures that can mimic the transition state of enzymatic reactions. beilstein-journals.org The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making these ketones highly reactive towards nucleophiles. nih.gov

The synthesis of fluorinated ketones is an active area of research, with various methods being developed to introduce fluorine or fluoroalkyl groups into ketone structures. organic-chemistry.orgsapub.orgscispace.com These methods often involve the use of specialized fluorinating agents or the reaction of organometallic reagents with fluorinated precursors. researchgate.net The development of new and efficient routes to fluorinated ketones continues to be a priority, given their broad applicability. beilstein-journals.orgacs.org

Role of Highly Substituted Propanone Derivatives as Reactive Intermediates

Propanone (acetone) and its derivatives are fundamental building blocks in organic chemistry. When highly substituted, particularly with electron-withdrawing groups, their reactivity is significantly enhanced, making them valuable reactive intermediates. Phenylacetone, a simple substituted propanone, for instance, serves as a precursor in the synthesis of various chemical compounds. wikipedia.org

The reactivity of substituted propanones is largely dictated by the nature of the substituents. The presence of two large substituents in ketones can sterically hinder the approach of nucleophiles to the carbonyl carbon compared to aldehydes. ncert.nic.in However, the introduction of strongly electron-withdrawing groups, such as a trifluoromethyl group, can overcome this steric hindrance by increasing the electrophilicity of the carbonyl carbon.

In the case of 1,1,1-Trifluoro-3-iodopropan-2-one, the propanone backbone is substituted with both a highly electronegative trifluoromethyl group and a labile iodo group. This combination of functionalities on a compact three-carbon chain would likely render the molecule highly reactive and susceptible to a variety of chemical transformations. Such highly functionalized small molecules are often sought after in synthetic chemistry for their ability to introduce complex functionality in a single step.

Overview of Trifluoromethyl and Iodo Functionality in Synthetic Design

The trifluoromethyl (CF3) group and the iodo (I) group are two of the most important functionalities in modern synthetic design, each imparting distinct and valuable properties to a molecule.

The trifluoromethyl group is prized for its ability to modulate the biological and physical properties of organic compounds. Its high electronegativity can significantly influence the acidity of nearby protons and the reactivity of adjacent functional groups. In medicinal chemistry, the introduction of a CF3 group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. myskinrecipes.com The synthesis of trifluoromethyl-substituted compounds is a significant area of focus, with reagents like fluoroform being explored as an economical source of the CF3 group. beilstein-journals.org

The iodo group , being the largest and least electronegative of the common halogens, possesses a unique set of properties. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This property is fundamental to the synthetic utility of α-iodoketones. nih.govorganic-chemistry.org Furthermore, the iodo group can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including various cross-coupling reactions. Iodine itself is a versatile reagent in organic synthesis, capable of acting as a Lewis acid catalyst and participating in a range of chemical transformations under mild conditions. researchgate.net

The combination of a trifluoromethyl group and an iodo group on the same small molecule, as in this compound, would create a powerful synthetic tool, offering multiple reaction pathways for further molecular elaboration.

Scope of Research on this compound in Chemical Literature

However, the extensive literature on related compounds provides a clear roadmap for potential research directions. The synthesis of α-iodoketones is well-established, with numerous methods available for the iodination of ketones. organic-chemistry.orgacs.orgresearchgate.net Similarly, the synthesis of trifluoromethyl ketones is a mature field of study. researchgate.netrsc.orgbeilstein-journals.org It is therefore plausible that this compound could be synthesized through the iodination of 1,1,1-trifluoropropanone or through other established synthetic routes.

Given the known reactivity of α-iodoketones and trifluoromethyl ketones, future research on this compound would likely focus on its utility as a versatile building block in organic synthesis. Potential applications could include its use in the synthesis of complex fluorinated heterocycles, as a precursor to novel enzyme inhibitors, or in the development of new materials. The compound's unique combination of functional groups suggests a rich and unexplored area of chemical reactivity waiting to be investigated.

Data Tables

Table 1: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,1,1-Trifluoro-3-iodopropane | 460-37-7 | C₃H₄F₃I | 223.96 | 80 | 1.911 |

| Phenylacetone | 103-79-7 | C₉H₁₀O | 134.18 | 214-216 | 1.006 |

| 1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ | 201.89 | 167 | 1.989 |

Data sourced from publicly available chemical databases and may represent typical values.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-iodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3IO/c4-3(5,6)2(8)1-7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZDFTLSPONZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436782 | |

| Record name | 1,1,1-Trifluoro-3-iodopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142921-30-0 | |

| Record name | 1,1,1-Trifluoro-3-iodopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trifluoro 3 Iodopropan 2 One

Precursor-Based Strategies for Ketone Scaffolds

The most common and direct approaches to 1,1,1-trifluoro-3-iodopropan-2-one begin with readily available ketone precursors. These methods involve either the synthesis of a trifluoromethyl ketone followed by iodination or the direct construction of the carbon skeleton with the required functionalities.

Synthesis from Trifluoroacetone Derivatives

1,1,1-Trifluoroacetone (B105887) serves as a key and readily available precursor for the synthesis of this compound. nih.govnih.govnih.gov The synthesis of 1,1,1-trifluoroacetone itself can be accomplished through various methods, including the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate, followed by hydrolysis and decarboxylation. nih.gov Another route involves the reaction of trifluoroacetic acid with methylmagnesium iodide. nih.gov A patented process describes the production of 1,1,1-trifluoroacetone via the hydrogenolysis of a halogenated trifluoroacetone in the presence of a transition metal catalyst. google.com

Once 1,1,1-trifluoroacetone is obtained, the subsequent step involves the selective introduction of an iodine atom at the α-position to the carbonyl group.

Iodination Protocols for Fluorinated Ketone Precursors

The α-iodination of 1,1,1-trifluoroacetone is a critical step in the synthesis of the target compound. This transformation is typically achieved through the reaction of the ketone with an iodinating agent. Common methods for the α-iodination of ketones involve the use of molecular iodine (I₂) in the presence of a base. jove.commdpi.comresearchgate.net The base promotes the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic iodine. Triethylamine is a commonly used base for this purpose, facilitating the reaction in a solvent like methylene (B1212753) chloride to yield the α-iodo enaminone. researchgate.net

Hypervalent iodine reagents have also emerged as powerful tools for electrophilic iodination. nih.govacs.orgresearchgate.netorganic-chemistry.org These reagents offer mild and efficient alternatives to traditional iodinating agents.

Advanced Synthetic Approaches to Introduce Fluoro and Iodo Moieties

Beyond the traditional precursor-based methods, advanced synthetic strategies employing catalysis offer more sophisticated routes to this compound and related α-haloketones. These methods provide greater control over the reaction and can offer pathways to enantiomerically enriched products.

Transition Metal-Catalyzed Preparations

Transition metal catalysis, particularly with palladium, has been extensively developed for the formation of carbon-halogen bonds. While direct palladium-catalyzed α-iodination of 1,1,1-trifluoroacetone is not extensively documented, related transformations suggest its feasibility. Palladium-catalyzed cross-coupling reactions are well-established for the synthesis of aryl and vinyl iodides from carboxylic acids. nih.gov The general mechanism often involves the oxidative addition of a palladium(0) species to a carbon-halogen bond, followed by transmetalation and reductive elimination. youtube.com Palladium(II)-catalyzed C-H activation and subsequent functionalization, including acetoxylation and benzoxylation, using hypervalent iodine reagents as oxidants, have also been reported, highlighting the potential for similar strategies in direct C-H iodination. nih.gov

Organocatalytic Routes

Organocatalysis has revolutionized asymmetric synthesis, and its application to the α-functionalization of carbonyl compounds is a prominent example. Enamine catalysis, a cornerstone of organocatalysis, allows for the enantioselective α-halogenation of aldehydes and ketones. nih.govnih.gov In this approach, a chiral secondary amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic halogen source, and subsequent hydrolysis releases the α-halogenated ketone and regenerates the catalyst. While highly enantioselective α-fluorination of ketones has been achieved using this strategy, nih.gov the direct enantioselective α-iodination of 1,1,1-trifluoroacetone using organocatalysis remains an area for further development. The principles of enamine catalysis, however, provide a strong foundation for designing such a process.

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound from its precursors requires careful control of chemo- and regioselectivity. The presence of two potentially reactive sites in 1,1,1-trifluoroacetone—the α-protons on the methyl group and the carbonyl carbon—necessitates selective reaction at the desired position.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and the acidity of the α-protons. This electronic effect makes the α-protons more acidic than those in non-fluorinated acetone, facilitating their removal to form an enolate under basic conditions. Consequently, electrophilic attack, such as iodination, preferentially occurs at the α-carbon of the methyl group.

In the context of more complex substrates, such as α,β-unsaturated ketones, the regioselectivity of trifluoromethylation can be controlled. For instance, copper-mediated conjugate trifluoromethylation of α,β-unsaturated ketones with S-(trifluoromethyl)diphenylsulfonium salts leads to the formation of β-trifluoromethylated ketones with high regioselectivity. nih.govnih.gov This highlights the importance of the chosen reagent and reaction conditions in directing the outcome of the reaction.

Furthermore, in the synthesis of α-haloketones from precursors like Weinreb amides, the choice of the substrate and reaction temperature can be crucial for achieving high chemoselectivity and avoiding side reactions like double addition of carbenoids.

Interactive Data Table: Synthetic Methods for this compound and Related Compounds

| Method | Precursor(s) | Reagents/Catalyst | Key Features |

| Precursor-Based: Iodination | 1,1,1-Trifluoroacetone | I₂, Base (e.g., Et₃N) | Direct iodination of the α-carbon. jove.commdpi.comresearchgate.net |

| Precursor-Based: Iodination | 1,1,1-Trifluoroacetone | Hypervalent Iodine Reagents | Mild and efficient electrophilic iodination. nih.govacs.orgresearchgate.netorganic-chemistry.org |

| Transition Metal-Catalyzed | Aryl/Vinyl Carboxylic Acids | Pd Catalyst, 1-iodobutane | Decarbonylative iodination, applicable to related structures. nih.gov |

| Organocatalytic | Ketones | Chiral Amine Catalyst, Electrophilic Halogen Source | Enantioselective α-halogenation via enamine catalysis. nih.govnih.gov |

Reactivity and Mechanistic Principles of 1,1,1 Trifluoro 3 Iodopropan 2 One

Nucleophilic Substitution Reactions at the Iodine Center

The presence of an iodine atom alpha to a ketone functionality allows for a variety of substitution reactions where the iodine acts as a leaving group.

Substrate Scope and Reaction Conditions

The displacement of the iodide in α-iodo ketones can be achieved with a wide array of nucleophiles. These reactions are often facilitated by the electrophilic nature of the α-carbon, which is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. Common nucleophiles include halides, cyanides, azides, and various oxygen- and sulfur-based nucleophiles.

The reaction conditions for these substitutions can vary significantly depending on the nucleophile's reactivity and the substrate's stability. Mild bases are sometimes employed to deprotonate the nucleophile, increasing its reactivity. In some cases, the reaction proceeds under neutral conditions, particularly with soft nucleophiles that have a high affinity for the soft electrophilic carbon bearing the iodine. The choice of solvent is also crucial and can range from polar aprotic solvents, which are effective at solvating cations and leaving the nucleophile reactive, to protic solvents in specific cases.

Mechanistic Pathways of Iodine Displacement

The displacement of iodine in α-halo ketones, including 1,1,1-trifluoro-3-iodopropan-2-one, typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the nucleophile attacks the carbon atom bearing the iodine from the side opposite to the carbon-iodine bond. This backside attack leads to an inversion of stereochemistry at the α-carbon if it is a chiral center.

The rate of this reaction is dependent on the concentration of both the α-iodo ketone and the incoming nucleophile. The transition state involves a partially formed bond between the nucleophile and the carbon and a partially broken carbon-iodine bond. The stability of this transition state is influenced by steric hindrance and electronic effects. The strong electron-withdrawing nature of the trifluoromethyl group in this compound significantly enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

Carbonyl Reactivity and Transformations of the Propan-2-one Moiety

The ketone functional group in this compound is the site of numerous important chemical transformations. The adjacent trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

Nucleophilic Addition Reactions

The electron-withdrawing trifluoromethyl group makes the carbonyl carbon of this compound highly susceptible to attack by a wide range of nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophiles include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydrides, cyanides, and enolates.

Table 1: Examples of Nucleophilic Addition to α-Trifluoromethyl Ketones

| Nucleophile | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

Condensation and Cyclization Reactions

The carbonyl group can participate in condensation reactions with amines and their derivatives to form imines and related compounds. For instance, reaction with primary amines yields Schiff bases, while reaction with hydroxylamine (B1172632) and hydrazines can produce oximes and hydrazones, respectively.

Intramolecular reactions involving the carbonyl group and a nucleophilic center elsewhere in the molecule can lead to the formation of cyclic structures. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of α-halo ketones suggests that under appropriate conditions, intramolecular cyclization is a feasible pathway. For example, if a nucleophilic group were introduced at a suitable position on a derivative of this molecule, it could potentially attack the carbonyl carbon to form a heterocyclic ring.

Reduction and Oxidation Chemistry

Reduction: The carbonyl group of this compound is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). docbrown.info These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The choice of reducing agent can sometimes allow for chemoselectivity, potentially reducing the ketone without affecting the carbon-iodine bond, although strong reducing agents like LiAlH₄ may also cleave the C-I bond.

Oxidation: The oxidation of the ketone moiety of this compound is not a typical transformation, as ketones are generally resistant to further oxidation without carbon-carbon bond cleavage. However, the enol or enolate form of the ketone can undergo oxidative reactions. wikipedia.org For instance, under basic conditions, an enolate can be formed, which can then react with an oxidizing agent. Hypervalent iodine reagents have been used for the α-oxidation of ketones, though this would compete with reactions at the already present iodine. wikipedia.orgresearchgate.netnih.gov Strong oxidizing agents under harsh conditions can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

Cross-Coupling Chemistry of this compound

The carbon-iodine (C-I) bond in this compound is anticipated to be the primary site of reactivity in cross-coupling reactions. The presence of the adjacent electron-withdrawing trifluoroacetyl group [(C=O)CF₃] polarizes the C-I bond, making the carbon atom electrophilic and susceptible to oxidative addition by low-valent transition metals, a key step in many cross-coupling catalytic cycles. academie-sciences.frcas.cn

Palladium-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed reactions are fundamental in forming carbon-carbon bonds. academie-sciences.fr The general mechanism for these reactions typically involves a Pd(0)/Pd(II) catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comresearchgate.net The reactivity order for halides in these couplings is generally I > Br > Cl > F, making iodo-compounds like this compound highly suitable substrates. researchgate.net

Heck Reaction

The Heck reaction couples an organohalide with an alkene to form a substituted alkene. iodobenzene.ltdnih.gov It is plausible that this compound could react with various alkenes in the presence of a palladium catalyst and a base. The expected product would be a γ,δ-unsaturated β-trifluoromethyl-β-ketone.

Mechanism Postulate: The cycle would begin with the oxidative addition of the C-I bond of this compound to a Pd(0) species. This would be followed by coordination and insertion of the alkene. A subsequent β-hydride elimination would yield the product and a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst. mdpi.com

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) or C(sp³)-C(sp) bond by coupling an organohalide with a terminal alkyne. google.comwikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. google.com Coupling this compound with a terminal alkyne would be expected to yield a β-trifluoromethyl-γ,δ-alkynyl ketone.

Mechanism Postulate: The catalytic cycle is believed to involve the formation of a copper(I) acetylide species. google.com Meanwhile, the C-I bond of the trifluoroiodoketone undergoes oxidative addition to the Pd(0) catalyst. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, would afford the final product and regenerate the active catalysts. wikipedia.org

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. mdpi.com Reacting this compound with an aryl or vinyl boronic acid would theoretically produce β-aryl or β-vinyl substituted trifluoromethyl ketones. This method is noted for its tolerance of a wide variety of functional groups and the low toxicity of the boron reagents. researchgate.net

Mechanism Postulate: The reaction requires a base to activate the organoboron reagent, forming a boronate species. This species then undergoes transmetalation with the Pd(II) complex that was formed from the initial oxidative addition of the iodo-ketone. Reductive elimination from the resulting diorganopalladium(II) intermediate yields the coupled product and the Pd(0) catalyst. mdpi.comresearchgate.net

The following table illustrates typical components used in these palladium-catalyzed reactions, which would be starting points for developing specific conditions for this compound.

| Reaction | Catalyst Precursor (Example) | Ligand (Example) | Base (Example) | Coupling Partner |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | Alkene |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N / Piperidine | Terminal Alkyne |

| Suzuki | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | Organoboron Compound |

Copper-Mediated Coupling Reactions

While often used as a co-catalyst in Sonogashira reactions, copper can also mediate couplings independently. Copper-mediated reactions, such as the Ullmann condensation, are classically used for forming carbon-heteroatom bonds but can also be applied to C-C bond formation. Given the reactivity of organo-iodides, it is conceivable that this compound could participate in such transformations, for instance, by coupling with terminal alkynes in a copper-only system, which is sometimes referred to as a "copper-catalyzed Sonogashira" or Stephens-Castro coupling.

Other Metal-Catalyzed Coupling Systems

Other transition metals like nickel are also known to catalyze cross-coupling reactions. Nickel catalysts can sometimes offer different reactivity or be more cost-effective than palladium. Reactions like the Negishi coupling (using organozinc reagents) or Stille coupling (using organotin reagents) are also powerful C-C bond-forming methods where this compound could potentially serve as the electrophilic partner. academie-sciences.fr The choice of metal and ligand system would be crucial in optimizing any such transformation. mdpi.com

Radical Processes Involving the Iodide Functionality

The C-I bond is relatively weak and can be cleaved homolytically to generate a radical species. This process can be initiated by heat, light (photolysis), or a radical initiator. The resulting 2-oxo-3,3,3-trifluoropropyl radical would be a highly reactive intermediate.

It is well-established that perfluoroalkyl iodides can undergo radical addition to unsaturated systems. By analogy, this compound could likely add across alkenes or alkynes. The initiation would generate the trifluoromethylketonyl radical, which would then add to the π-system of the coupling partner. The resulting radical would then abstract an iodine atom from another molecule of this compound to propagate the radical chain.

Enantioselective Transformations of this compound

The ketone group in this compound is prochiral. This means that nucleophilic addition to the carbonyl or substitution at the adjacent α-carbon could, in principle, be controlled to favor one enantiomer over the other using chiral catalysts or reagents.

For example, an enantioselective reduction of the ketone would yield a chiral secondary alcohol. Similarly, enantioselective cross-coupling reactions, while less common for C(sp³)-I bonds compared to C(sp²)-I bonds, could potentially be developed. An enantioselective transformation could also be envisioned in radical reactions or rearrangements if a chiral catalyst is employed to control the stereochemistry of the product-forming step. The development of such enantioselective processes represents a significant challenge but holds potential for synthesizing chiral trifluoromethyl-containing building blocks.

Applications of 1,1,1 Trifluoro 3 Iodopropan 2 One in Organic Synthesis

Building Block for the Construction of Fluorinated Heterocyclic Systems

The reactivity of α-haloketones is well-established in the synthesis of a wide array of heterocyclic compounds. The electrophilic nature of the carbon bearing the halogen and the carbonyl carbon allows for reactions with various dinucleophiles to form cyclic structures. In this context, 1,1,1-trifluoro-3-iodopropan-2-one serves as a valuable precursor for fluorinated heterocycles. The enhanced reactivity of the carbon-iodine bond, due to the electron-withdrawing effect of the adjacent carbonyl and trifluoromethyl groups, facilitates nucleophilic substitution.

For instance, in reactions analogous to the Hantzsch thiazole (B1198619) synthesis, this compound can react with thioureas or thioamides to produce trifluoromethyl-substituted aminothiazoles. Similarly, condensation reactions with amidines or guanidines can lead to the formation of trifluoromethylated pyrimidines or imidazoles, respectively. The general reaction scheme involves the initial nucleophilic attack of one of the nitrogen atoms of the dinucleophile on the iodomethyl carbon, followed by an intramolecular condensation involving the second nucleophile and the ketone's carbonyl group.

While direct literature on this compound for these specific syntheses is not abundant, the principles are well-documented for analogous α-haloketones. For example, the synthesis of trifluoromethylated 1,3-oxazolidines, 1,2,3-oxathiazolidines, and 1,3,2-oxazaphospholidines has been achieved through the cyclization of related trifluoromethylated amino alcohols, which themselves can be derived from precursors like 1,1,1-trifluoro-3-bromopropanone. nih.gov This suggests a strong potential for this compound in similar synthetic pathways.

A stereoselective N-trifluoropropenylation method using a trifluoropropenyl iodonium (B1229267) salt has been developed for various N-heterocycles, highlighting the utility of iodine-containing reagents in the synthesis of fluorinated heterocyclic compounds. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle |

| Thiourea | 2-Amino-4-(trifluoromethyl)thiazole |

| Guanidine | 2-Amino-4-(trifluoromethyl)pyrimidine |

| Amidines | 2,4-Disubstituted-6-(trifluoromethyl)pyrimidine |

| Hydrazine | 3-(Trifluoromethyl)pyridazine |

Precursor for the Synthesis of Trifluoromethylated Alcohols and Amines

One of the most significant applications of this compound is as a precursor for the synthesis of trifluoromethylated alcohols and amines. The carbonyl group can be readily reduced to a hydroxyl group, while the iodine atom provides a site for amination or other nucleophilic substitutions.

The reduction of the ketone functionality in this compound would yield 1,1,1-trifluoro-3-iodopropan-2-ol. Subsequent reaction with various primary or secondary amines can then displace the iodine to form the corresponding trifluoromethylated amino alcohols. These amino alcohols are valuable chiral building blocks in medicinal chemistry. For instance, trifluoromethylated amino alcohols have been synthesized from related compounds like trifluoromethyloxirane, which is prepared from 1,1,1-trifluoro-3-bromopropanone. nih.gov

Furthermore, direct amination of the iodomethyl group followed by reduction of the ketone would also lead to trifluoromethylated amino alcohols. A notable example is the synthesis of monoterpene trifluoromethylated β-amino alcohols, which involves the reduction of trifluoromethylated benzyl-O-oximes. mdpi.comnih.govresearchgate.net These oximes are prepared from the corresponding β-keto-benzyl-O-oximes, demonstrating a pathway from a ketone to an amino alcohol. mdpi.comnih.govresearchgate.net

Table 2: Synthesis of Trifluoromethylated Alcohols and Amines

| Starting Material | Reagent(s) | Product |

| This compound | 1. NaBH₄ or LiAlH₄ 2. R₂NH | 3-(Dialkylamino)-1,1,1-trifluoropropan-2-ol |

| This compound | 1. RNH₂ 2. NaBH₄ or LiAlH₄ | 3-(Alkylamino)-1,1,1-trifluoropropan-2-ol |

Utility in the Elaboration of Complex Organic Frameworks

The dual reactivity of this compound makes it a useful tool for the elaboration of complex organic frameworks. The trifluoromethyl group can impart unique properties such as increased metabolic stability and bioavailability to drug candidates. myskinrecipes.com The iodomethyl ketone moiety can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, the iodomethyl group can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach various organic fragments. The ketone can then be used as a handle for further transformations, such as Wittig reactions or aldol (B89426) condensations, to build up molecular complexity. The ability to introduce a trifluoroethyl group into molecules is a key application of similar compounds like 1,1,1-trifluoro-2-iodoethane, which participates in cross-coupling reactions with boronic acid esters. nbinno.com This suggests that this compound could be used to introduce a trifluoromethyl ketone moiety via similar coupling strategies.

Introduction of Trifluoromethyl and Iodomethyl Groups into Target Molecules

This compound is an effective reagent for the direct introduction of both a trifluoromethyl group and an iodomethyl group, or derivatives thereof, into target molecules. The trifluoromethyl group is a highly sought-after substituent in medicinal and agricultural chemistry due to its strong electron-withdrawing nature and its ability to enhance the lipophilicity and metabolic stability of a molecule.

The iodomethyl group can be readily transformed into other functional groups. For example, it can be converted to a methyl group via reduction, an aldehyde via oxidation, or a carboxylic acid. This versatility allows for the strategic incorporation of a trifluoromethylated three-carbon unit into a larger molecule, with the iodomethyl group serving as a versatile synthetic handle. The use of hypervalent iodine reagents for electrophilic trifluoromethylation is a known strategy, and while this compound itself is not a hypervalent iodine reagent, it provides a building block containing the trifluoromethyl group. researchgate.net

Role in Multistep Reaction Sequences for Novel Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and materials science. The reliable and versatile reactivity of this compound makes it a suitable starting material for the generation of diverse sets of fluorinated compounds.

Starting from this single precursor, a multitude of derivatives can be synthesized through parallel synthesis techniques. For example, reaction of the iodomethyl group with a library of amines, thiols, or phenols can generate a library of α-substituted trifluoromethyl ketones. Subsequent reduction of the ketone, or its conversion to an oxime or hydrazone followed by further reactions, can exponentially increase the diversity of the resulting compound library. This approach allows for the rapid exploration of the chemical space around a core trifluoromethylated scaffold, which is crucial for identifying new bioactive molecules or materials with desired properties. The use of similar fluorinated building blocks is a common strategy in the development of such libraries. myskinrecipes.com

Derivatives and Analogues of 1,1,1 Trifluoro 3 Iodopropan 2 One

Synthesis and Reactivity Profiles of Related Fluorinated Iodo-ketones

The synthesis of ketones bearing both a trifluoromethyl group and an iodine atom on the α-carbon can be approached through several strategies, often involving the sequential or concerted introduction of these functionalities.

One effective method involves the generation of a difluoroenolate from a highly fluorinated gem-diol, followed by trapping with an electrophilic iodine source. This "trifluoroacetate release/halogenation" protocol has been successfully used to prepare a range of α-halo-α,α-difluoromethyl ketones under mild conditions. nih.gov For instance, treating a pentafluoro-dihydroxy-butanone derivative with lithium bromide and iodine leads to the formation of the corresponding α-iodo-α,α-difluoromethyl ketone in good yield. nih.gov

Another approach starts with a pre-formed trifluoromethyl ketone and introduces the iodine atom subsequently. The reaction of β-ethoxyvinyl trifluoromethyl ketone with iodine monochloride, followed by the addition of pyridine, yields α-iodo-β-ethoxyvinyl trifluoromethyl ketone. researchgate.net This method highlights the direct iodination of an enol ether derivative.

Radical pathways also provide a powerful tool for constructing these motifs. The formal hydroperfluoroalkylation of α,β-unsaturated ketones can be achieved in a two-step process. First, conjugate hydroboration with catecholborane generates a boron enolate in situ. This intermediate is then subjected to a radical perfluoroalkylation using a perfluoroalkyl iodide, initiated by blue LED irradiation, to furnish the α-perfluoroalkyl ketone. semanticscholar.org

The table below summarizes various synthetic approaches to related fluorinated iodo-ketones.

| Starting Material | Reagents | Product Type | Ref. |

| Highly fluorinated gem-diol | LiBr, I₂, Et₃N | α-Iodo-α,α-difluoromethyl ketone | nih.gov |

| β-Ethoxyvinyl trifluoromethyl ketone | 1. ICl, 2. Pyridine | α-Iodo-β-ethoxyvinyl trifluoromethyl ketone | researchgate.net |

| α,β-Unsaturated ketone | 1. Catecholborane, 2. Rf-I, Amine, Blue LED | α-Perfluoroalkyl ketone | semanticscholar.org |

| Trimethyl(phenylethynyl)silane | Selectfluor®, NaCl | α-Chloro-α,α-difluoromethyl ketone | organic-chemistry.org |

The reactivity of these fluorinated iodo-ketones is dominated by the interplay of the functional groups. The carbon-iodine bond is a key reactive site. For example, α-iodo-α,α-difluoromethyl ketones can undergo copper-promoted reactions to form new carbon-carbon bonds, demonstrating their utility as building blocks for more complex molecules. nih.gov Similarly, the free-radical reaction of iododifluoromethyl ketones with alkynes allows for the stereoselective synthesis of α,α-difluoro-β,γ-alkenyl ketones. documentsdelivered.com

The trifluoromethyl group activates the carbonyl for nucleophilic attack and also makes the iodo-ketone a potential source for trifluoromethyl radicals or related species. Hypervalent iodine reagents containing a trifluoromethyl group, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, exhibit potent electrophilic trifluoromethylating ability, reacting with a variety of nucleophiles. acs.orgacs.org The derivatives of 1,1,1-trifluoro-3-iodopropan-2-one are expected to exhibit similar reactivity, participating in nucleophilic substitution at the α-carbon, radical additions, and coupling reactions.

Stereochemical Aspects of Derivatives and Their Control

Introducing a new substituent to this compound or its derivatives creates a stereocenter, making stereochemical control a critical aspect of their chemistry. The development of asymmetric methods to prepare chiral fluorinated molecules is a significant area of research.

Asymmetric synthesis of related compounds often relies on the use of chiral catalysts or auxiliaries. For the synthesis of α-quaternary fluorinated β-keto esters, chiral metal complexes are frequently employed. The general mechanism involves the coordination of the β-keto ester to a metal center, which increases the acidity of the α-proton. A chiral ligand, often acting as a base, facilitates the deprotonation to form a metal enolate. The chiral environment created by the ligand then directs the approach of an electrophile (such as a fluorinating agent) to one face of the enolate, leading to the enantioselective formation of the C-F bond. mdpi.com

The stereoselective synthesis of α,α-difluoro-β,γ-alkenyl ketones has been achieved through free-radical reactions of iododifluoromethyl ketones with alkynes, indicating that radical pathways can also be controlled to achieve stereoselectivity. documentsdelivered.com Furthermore, asymmetric aldol (B89426) reactions involving trifluoromethyl ketones are a well-established method for creating chiral centers. The addition of a chiral sulfoxide (B87167) anion to a trifluoromethyl ketone precursor has been shown to proceed with high diastereoselectivity, yielding adducts that can be separated and converted into other chiral intermediates. researchgate.net

The control over enolate geometry is also a key factor. Highly stereoselective methods for preparing specific (Z)- or (E)-enol triflates from β-keto esters have been developed using different base and solvent systems, which can then be used in stereospecific cross-coupling reactions. organic-chemistry.org

| Method | Key Principle | Outcome | Ref. |

| Asymmetric Catalysis | Chiral metal complex (e.g., Ti/TADDOL) directs electrophilic attack on an enolate. | Enantioselective formation of a C-F or C-CF₃ bond. | mdpi.com |

| Chiral Auxiliary | A chiral auxiliary attached to the substrate directs the approach of a reagent. | Diastereoselective addition to a ketone. | researchgate.net |

| Stereoselective Radical Reaction | Controlled radical addition to an alkyne. | Stereoselective formation of an alkenyl ketone. | documentsdelivered.com |

| Enolate Geometry Control | Specific base/solvent combination (e.g., LiOH vs. (Me)₄NOH) selects for Z or E enolate formation. | Formation of stereochemically defined enol triflates. | organic-chemistry.org |

Design and Synthesis of Modified this compound Analogues for Specific Reactivity

The design and synthesis of analogues of this compound allow for the fine-tuning of its chemical properties for specific applications. By systematically modifying its structure, chemists can alter its reactivity, stability, and other physicochemical characteristics.

One common strategy is the variation of the halogen atom. The "trifluoroacetate release/halogenation" protocol can be adapted to introduce chlorine or bromine instead of iodine, yielding a series of α-halo-α,α-difluoromethyl ketones. nih.gov This allows for a direct comparison of the reactivity of the C-X bond (X = Cl, Br, I) in coupling reactions and nucleophilic substitutions.

Another point of modification is the perfluoroalkyl group itself. While trifluoromethyl is common, methods exist for the introduction of longer perfluoroalkyl chains (e.g., -C₂F₅, -C₃F₇). Radical perfluoroalkylation of enolates with the corresponding perfluoroalkyl iodides is a viable route to such analogues. semanticscholar.org These changes can significantly impact the steric and electronic nature of the molecule.

The core ketone structure can also be altered. Introducing substituents on the carbon backbone or incorporating the ketone into a cyclic system can impose conformational constraints and introduce new reactive sites. The synthesis of trifluoroacetylated cyclic ketones, for instance, provides a platform for studying the effects of ring size and strain on reactivity. scispace.com

Furthermore, the introduction of different functional groups can lead to analogues with novel reactivity. The light-driven α-trifluoromethoxylation of ketone-derived enol carbonates is a method to access analogues where the iodine is replaced by an OCF₃ group, a functionality of growing interest in medicinal chemistry. nih.gov The versatility of the parent iodo-ketone as a synthetic intermediate, for example in palladium-catalyzed cross-coupling reactions, allows for the synthesis of a vast array of analogues where the iodine is replaced by aryl, alkyl, or other organic fragments. acs.org This positions this compound and its relatives as powerful platforms for chemical innovation.

Computational and Theoretical Investigations of 1,1,1 Trifluoro 3 Iodopropan 2 One

Electronic Structure and Reactivity Predictions

No published studies on the electronic structure, molecular orbital energies, electron density distribution, or computational predictions of reactivity for 1,1,1-Trifluoro-3-iodopropan-2-one are available.

Reaction Mechanism Elucidation via Computational Modeling

There is no available literature detailing the computational modeling of reaction mechanisms involving this compound.

Conformational Analysis and Molecular Dynamics Studies

No conformational analyses or molecular dynamics studies for this compound have been reported in the scientific literature.

Prediction of Spectroscopic Signatures for Structural Elucidation

There are no publicly available computational predictions of spectroscopic signatures (e.g., NMR, IR, Raman) for this compound.

Future Research Directions and Emerging Opportunities for 1,1,1 Trifluoro 3 Iodopropan 2 One

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future synthesis of 1,1,1-Trifluoro-3-iodopropan-2-one and related α-halotrifluoromethyl ketones is increasingly being guided by the principles of green chemistry. Research is pivoting away from traditional methods that often rely on hazardous reagents and harsh conditions towards more sustainable and environmentally benign alternatives.

A significant area of development is the use of more economical and safer fluorinating and trifluoromethylating agents. For instance, fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, is being explored as an inexpensive feedstock for trifluoromethylation reactions. beilstein-journals.orgnih.gov The development of protocols that can effectively utilize fluoroform for the synthesis of trifluoromethyl ketones represents a major step towards sustainability. beilstein-journals.orgnih.gov Another approach involves the metal-free trifluoromethylation of carboxylic acids, which can operate under mild conditions in both batch and continuous flow systems, avoiding the need for external additives. organic-chemistry.org

Furthermore, the direct halogenation of ketones is being refined to improve selectivity and reduce waste. nih.gov Research into visible-light-induced aerobic oxidation of arylhydrazines to generate radicals for ketone synthesis offers a metal-free and cost-effective alternative. rsc.org The application of such methodologies to the synthesis of this compound could significantly reduce its environmental footprint. Additionally, performing reactions in water, facilitated by micellar systems, for the synthesis of α-fluoroketones points towards a greener future for halogenated ketone production. organic-chemistry.orgrsc.org

Future research will likely focus on combining these strategies, for example, by developing a one-pot, metal-free synthesis of this compound from simple precursors in an environmentally friendly solvent.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies for Ketones

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Fluorine Source | Perfluoroalkyl halides, specialized reagents | Fluoroform (HCF3), KF with promoters beilstein-journals.orgorganic-chemistry.org |

| Catalysis | Often stoichiometric reagents, heavy metals | Organocatalysis, photocatalysis, metal-free systems rsc.orgorganic-chemistry.org |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, recyclable ionic liquids organic-chemistry.orgrsc.org |

| Byproducts | Often toxic and difficult to separate | Benign byproducts (e.g., N2), easily removable components |

| Energy Input | High temperatures, prolonged reaction times | Mild conditions, visible light, microwave irradiation |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly reactive and potentially hazardous compounds like this compound is well-suited for the controlled environment of continuous flow chemistry. Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for exothermic reactions or when handling unstable intermediates.

A two-step continuous-flow procedure for preparing α-CF3-substituted carbonyl compounds has already been demonstrated, where the substrate is first converted to a silyl (B83357) enol ether and then subjected to photoredox-catalyzed trifluoromethylation. organic-chemistry.org This approach significantly reduces reaction times and allows for safer handling of radical intermediates. organic-chemistry.org The integration of such a process for the synthesis of this compound could allow for its on-demand generation and immediate use in subsequent reactions, minimizing the risks associated with its storage.

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and catalysts. princeton.edu By employing robotic systems, a large number of experiments can be performed in parallel to rapidly identify optimal conditions for the synthesis of this compound or to explore its reactivity with a diverse library of substrates. This automation can lead to the more efficient discovery of novel bioactive compounds and materials. princeton.edu The future of synthesizing and utilizing complex building blocks like this compound will likely involve a synergy between sustainable chemical methods and advanced automated flow chemistry platforms.

Exploration of Unprecedented Reactivity Modes

The chemical reactivity of α-haloketones is exceptionally rich due to the presence of multiple electrophilic sites, a feature that is further amplified in this compound by the strong inductive effect of the trifluoromethyl group. nih.gov This unique electronic profile opens the door to exploring novel chemical transformations.

The carbon-iodine bond in α-iodoketones is particularly reactive towards nucleophilic substitution. nih.gov Research has shown that α-iodo-α,α-difluoromethyl ketones can participate in copper-promoted reactions to form new carbon-carbon bonds, a reactivity that can be extrapolated to this compound. nih.govnih.gov This could enable its use in cross-coupling reactions to introduce the trifluoroacetylmethyl group into complex molecules. Furthermore, the direct nucleophilic trifluoromethylation of the C-X bond (where X is a halogen) in α-haloketones using a fluoroform-derived CuCF3 reagent has been reported, providing a direct route to 1,1,1,3,3,3-hexafluoropropan-2-one. researchgate.net

Beyond simple substitution, the presence of both a carbonyl group and a labile iodine atom suggests the potential for novel cycloaddition and rearrangement reactions. For instance, α-haloketones are known precursors for the synthesis of a wide variety of heterocycles, including pyrroles, imidazoles, and thiophenes, through reactions with various nucleophiles. nih.gov The unique reactivity of this compound could lead to the formation of novel trifluoromethyl-substituted heterocyclic systems with interesting biological or material properties. The exploration of its photochemical and electrochemical behavior also remains a largely untapped area of research. nih.gov

Table 2: Potential Reactive Sites of this compound

| Site | Type of Attack | Potential Transformation |

| Carbonyl Carbon | Nucleophilic addition | Formation of trifluoromethylated alcohols |

| α-Carbon | Nucleophilic substitution (SN2) | Displacement of iodide by various nucleophiles nih.gov |

| Iodine Atom | Halogen bonding, radical abstraction | Catalytic cycles, radical-mediated reactions |

| α'-Hydrogens (on a precursor) | Enolate formation | Further functionalization at the methyl group |

Interdisciplinary Applications in Advanced Chemical Sciences

The unique structural and electronic properties of this compound make it a valuable building block for various interdisciplinary applications, particularly in medicinal chemistry, chemical biology, and materials science.

In medicinal chemistry, the trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore that can act as an inhibitor of serine and cysteine proteases. beilstein-journals.orgnih.gov The electrophilic carbonyl carbon of the TFMK can form a stable hemiacetal or hemiketal with the hydroxyl or thiol group in the active site of these enzymes. nih.gov Therefore, this compound could serve as a precursor for the synthesis of potent and selective enzyme inhibitors for therapeutic applications. nih.govmyskinrecipes.com The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. myskinrecipes.com

In chemical biology, this compound could be used to develop chemical probes to study enzyme function and activity. The reactive iodine atom allows for its conjugation to reporter tags or biomolecules, enabling the investigation of biological processes.

In materials science, the introduction of trifluoromethyl groups into polymers and other materials can impart unique properties such as increased chemical resistance, durability, and altered surface properties. myskinrecipes.com this compound could be used as a monomer or a modifying agent to create novel fluorinated polymers and coatings with advanced functionalities. myskinrecipes.com Its reactivity with various substrates makes it a versatile tool for creating specialized materials for a range of applications. myskinrecipes.com

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-iodopropan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of trifluoroacetone derivatives. For example, iodination of 1,1,1-trifluoropropan-2-one using iodine in the presence of oxidizing agents (e.g., KMnO₄) or via nucleophilic substitution with iodine sources (e.g., NaI in acidic media). Yields depend on solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios of reagents. Side reactions, such as over-iodination or decomposition, can be minimized by controlled addition of iodine .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the trifluoromethyl group.

- ¹H NMR : Absence of protons on the carbonyl carbon (C=O) and a triplet for the CH₂ group adjacent to iodine (δ 3.5–4.0 ppm).

- IR : Strong C=O stretch near 1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- MS : Molecular ion peak [M]⁺ at m/z 268 (C₃H₂F₃IO) and fragment ions (e.g., loss of iodine, m/z 141). Cross-reference with PubChem data for validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For instance, the electron-withdrawing trifluoromethyl group stabilizes intermediates, favoring oxidative addition with palladium catalysts. Experimental validation requires monitoring reaction kinetics under inert atmospheres and analyzing by-products (e.g., HI) via titration .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELXL for refinement of single-crystal data. Key parameters:

- Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve heavy iodine atoms.

- Twinning Analysis : Employ SHELXD for deconvoluting twinned crystals, common in halogenated ketones.

- Validation : Check for disorder in the trifluoromethyl group using displacement parameter ellipsoids. Compare bond lengths (C-I ≈ 2.10 Å, C=O ≈ 1.21 Å) with literature values .

Q. What strategies address contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

- Methodological Answer :

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting points.

- Solvent Polymorphism : Recrystallize the compound in varying solvents (e.g., hexane vs. ethanol) to isolate polymorphs.

- Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature reliability. Discrepancies may arise from unrecorded storage conditions (e.g., light exposure degrading iodine bonds) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation : Incubate samples at 40–60°C and pH 2–12 for 4 weeks.

- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products (e.g., trifluoroacetic acid).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C. Note iodine loss via iodometric titration .

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer :

- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments. The trifluoromethyl group reduces solubility, increasing persistence in lipid-rich ecosystems. Validate with experimental LC-MS/MS data .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₂F₃IO | |

| CAS Registry Number | 460-37-7 | |

| Boiling Point | 162°C (estimated) | |

| Melting Point (DSC) | 45–48°C (polymorph-dependent) | |

| LogP (Octanol-Water) | 2.1 (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.